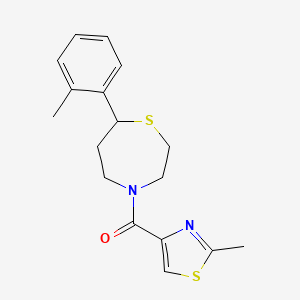
(2-Methylthiazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylthiazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, also known as MTM, is a synthetic compound that has shown potential in scientific research applications. The purpose of
Mechanism of Action
(2-Methylthiazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is believed to act by inhibiting the activity of certain enzymes and proteins in the body. Specifically, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound may be able to alter the expression of genes involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in laboratory experiments. Studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in the brain. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Methylthiazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone in laboratory experiments is that it is a synthetic compound, which means that it can be produced in large quantities with a high degree of purity. Additionally, the compound has shown promise in a range of scientific research applications, which suggests that it may have broad utility in the field of biomedical research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to design experiments that effectively target its activity.
Future Directions
There are several future directions for research related to (2-Methylthiazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone. One area of interest is the compound's potential as a therapeutic agent for cancer and neurological disorders. Additional studies are needed to further elucidate the mechanism of action of this compound and to determine the optimal dosage and delivery method for therapeutic use. Additionally, research is needed to explore the potential side effects of this compound and to assess its safety profile in humans. Finally, studies are needed to explore the potential of this compound as a tool for investigating the role of HDACs in gene expression and disease.
Synthesis Methods
(2-Methylthiazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can be synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis typically begins with the reaction of o-toluidine with thioacetamide to form 2-methylthiazole-4-carboxamide. This intermediate is then reacted with 2-bromoacetophenone to form the final product, this compound.
Scientific Research Applications
(2-Methylthiazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. The compound has shown promise in inhibiting the growth of cancer cells and reducing inflammation in the brain.
properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-12-5-3-4-6-14(12)16-7-8-19(9-10-21-16)17(20)15-11-22-13(2)18-15/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQOSJCJCVGTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2787003.png)
![3-[(3-Chloro-4-methylphenyl)amino]propanenitrile](/img/structure/B2787005.png)

![8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2787007.png)
![1-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2787008.png)
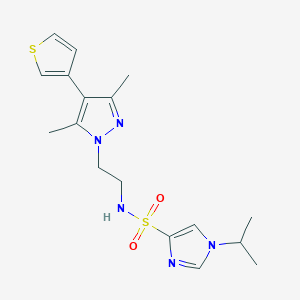

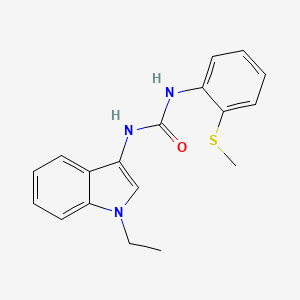

![1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787018.png)
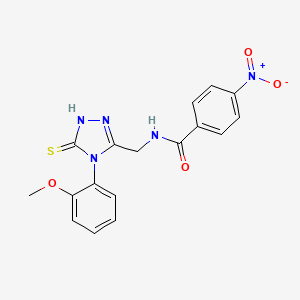
![1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2787020.png)
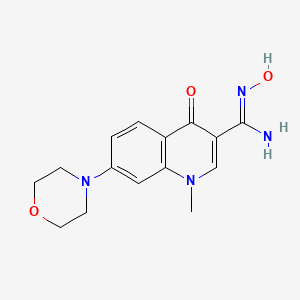
![(5E)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2787023.png)